Gastric Intestinal Metaplasia Induction: BNNG Occupies an Intermediate Position in the N-Alkyl-NNG Series
In a direct head-to-head comparison, Wistar rats received N-propyl-, N-butyl-, N-isobutyl-, and N-pentyl-N′-nitro-N-nitrosoguanidines as 0.34 mM drinking-water solutions for 12 months. Intestinal metaplasia incidence in the glandular stomach was 100% for N-propyl-NNG, 50% for N-butyl-NNG (BNNG), 44% for N-isobutyl-NNG, and 17% for N-pentyl-NNG. Adenocarcinoma was found in 29% of N-propyl-NNG-treated rats but in 0% of BNNG-treated rats. Control animals showed 11% intestinal metaplasia and no tumors [1].
| Evidence Dimension | Incidence of intestinal metaplasia in glandular stomach after 12-month oral administration |
|---|---|
| Target Compound Data | 50% (BNNG, N-butyl-NNG) |
| Comparator Or Baseline | N-propyl-NNG: 100%; N-isobutyl-NNG: 44%; N-pentyl-NNG: 17%; Untreated control: 11% |
| Quantified Difference | BNNG is 2.0-fold lower than N-propyl-NNG; 2.9-fold higher than N-pentyl-NNG |
| Conditions | Male Wistar rats; 0.34 mM in drinking water for 12 months; sacrifice ~6 months post-treatment |
Why This Matters
For researchers modeling gastric preneoplasia, BNNG provides a graded, intermediate-response phenotype (50% metaplasia without adenocarcinoma) that avoids the ceiling effect of PNNG (100% metaplasia with 29% carcinoma), enabling detection of both exacerbating and mitigating co-treatments.
- [1] Matsukura, N., Kawachi, T., Sasajima, K., Sano, T., Sugimura, T., & Hirota, T. (1979). Induction of intestinal metaplasia and carcinoma in the glandular stomach of rats by N-alkyl-N′-nitro-N-nitrosoguanidines. Gann, 70(2), 181–185. View Source
